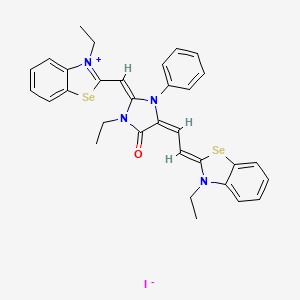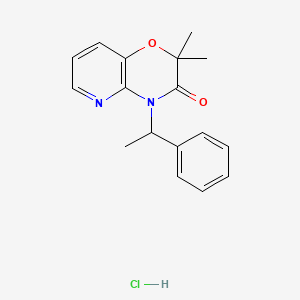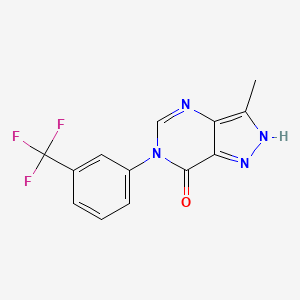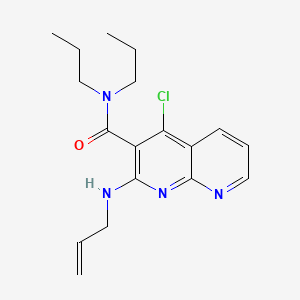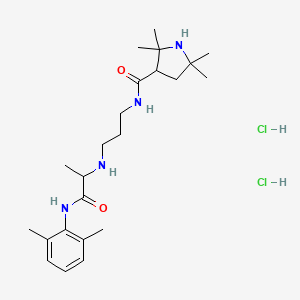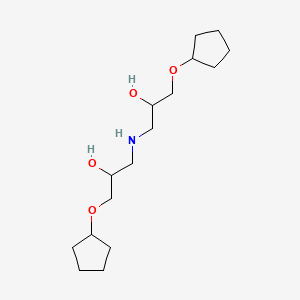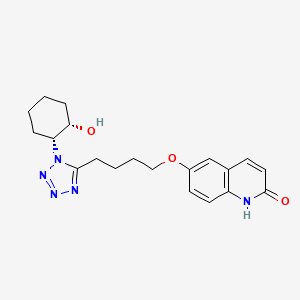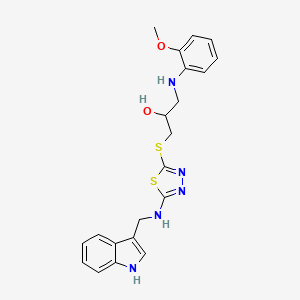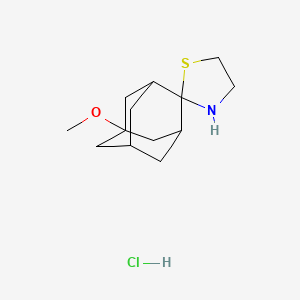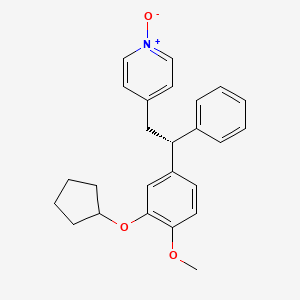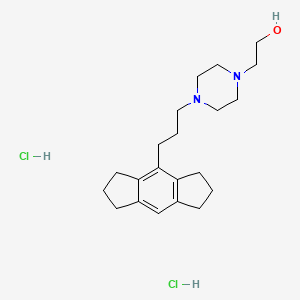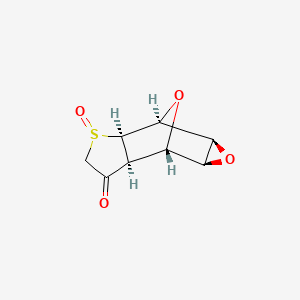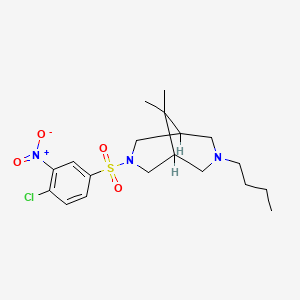
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its fused ring structure, which includes both pyridine and carbazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- can be achieved through several synthetic routes. One common method involves the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. This method has been shown to yield the desired compound with high efficiency and in a relatively short time . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to form the fused ring structure.
Industrial Production Methods
While specific industrial production methods for 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- are not extensively documented, the principles of microwave-assisted synthesis and catalytic cyclization can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine, chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, oxidized forms, and reduced forms of the compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and the development of new materials.
Biology: It has shown promise in biological studies, particularly in its interactions with DNA and proteins.
Industry: The compound’s properties can be harnessed in the development of new industrial materials and processes.
Wirkmechanismus
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to specific proteins, affecting their activity and leading to various biological effects . These interactions are mediated by the compound’s unique fused ring structure and its ability to form stable complexes with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Thieno[3’,2’5,6]pyrido[2,3-a]carbazol-4-one derivatives: These compounds share a similar fused ring structure and have been studied for their anticancer and antioxidant activities.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: This compound is another carbazole derivative with notable biological activities.
Uniqueness
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- stands out due to its specific ring structure and the presence of both pyridine and carbazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
127040-37-3 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
4,5,6,11-tetrahydropyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C15H12N2O/c18-14-8-6-11-13(16-14)7-5-10-9-3-1-2-4-12(9)17-15(10)11/h1-4,6,8,17H,5,7H2,(H,16,18) |
InChI-Schlüssel |
YSMQACWPJKPQJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=O)N2)C3=C1C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


